1-(Cyclopent-3-en-1-yl)-3-fluorobenzene
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Overview
Description
1-(Cyclopent-3-en-1-yl)-3-fluorobenzene is an organic compound that features a cyclopentene ring attached to a fluorobenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopent-3-en-1-yl)-3-fluorobenzene typically involves the following steps:
Cyclopentene Formation: The cyclopentene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Fluorobenzene Attachment: The fluorobenzene moiety can be introduced via a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, where a cyclopentene derivative is reacted with a fluorobenzene boronic acid or ester in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopent-3-en-1-yl)-3-fluorobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into saturated derivatives using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Ketones, alcohols
Reduction: Saturated hydrocarbons
Substitution: Various substituted benzene derivatives
Scientific Research Applications
1-(Cyclopent-3-en-1-yl)-3-fluorobenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: Used in the production of materials with desired properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Cyclopent-3-en-1-yl)-3-fluorobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but typically include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(Cyclopent-3-en-1-yl)methanol
- 1-(Cyclopent-3-en-1-yl)ethan-1-one
- 1-(Cyclopent-3-en-1-yl)-4-iodo-3,5-dimethyl-1H-pyrazole
Uniqueness
1-(Cyclopent-3-en-1-yl)-3-fluorobenzene is unique due to the presence of both a cyclopentene ring and a fluorobenzene moiety, which imparts distinct chemical and physical properties
Properties
CAS No. |
369650-25-9 |
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Molecular Formula |
C11H11F |
Molecular Weight |
162.20 g/mol |
IUPAC Name |
1-cyclopent-3-en-1-yl-3-fluorobenzene |
InChI |
InChI=1S/C11H11F/c12-11-7-3-6-10(8-11)9-4-1-2-5-9/h1-3,6-9H,4-5H2 |
InChI Key |
SWDZRLCCPTWFMV-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC1C2=CC(=CC=C2)F |
Origin of Product |
United States |
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